1-(2,6-Difluorobenzoyl)azetidin-3-ol

Beschreibung

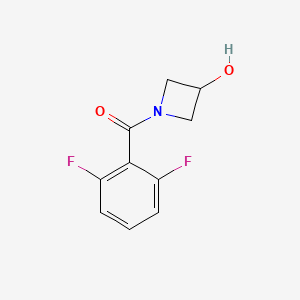

1-(2,6-Difluorobenzoyl)azetidin-3-ol is a synthetic organic compound featuring a 2,6-difluorobenzoyl moiety attached to an azetidine ring substituted with a hydroxyl group at the 3-position. The azetidine ring (a four-membered nitrogen-containing heterocycle) introduces structural strain, which may influence its chemical reactivity and biological activity.

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2,6-difluorophenyl)-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO2/c11-7-2-1-3-8(12)9(7)10(15)13-4-6(14)5-13/h1-3,6,14H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBHVXFJIXQUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=CC=C2F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2,6-Difluorobenzoyl)azetidin-3-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound features an azetidine ring, which contributes to its structural uniqueness and biological activity. The presence of the difluorobenzoyl group enhances its reactivity and interaction with biological targets.

Chemical Formula: C11H10F2N2O

CAS Number: 1339573-94-2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by highlighted its efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) that was notably lower than that of standard antibiotics.

| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Escherichia coli | 32 | 64 |

| Candida albicans | 16 | 32 |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was found to inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: A recent examination of its effects on MCF-7 breast cancer cells revealed a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation: It is hypothesized to interact with various cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

- Oxidative Stress Induction: The compound may induce oxidative stress in microbial cells, leading to cell death.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics but may exhibit moderate clearance rates. Its bioavailability is influenced by its solubility and stability in biological systems .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The 2,6-difluorobenzoyl group is a common structural motif in pesticidal agents. However, the substituent attached to this group varies significantly, leading to divergent properties:

Physicochemical Properties

- Melting Points : Diflubenzuron has a high melting point (228°C) due to its crystalline urea structure, while azetidin-3-ol derivatives (e.g., the benzo[d]thiazol analog in ) may exhibit lower melting points owing to reduced symmetry and increased ring strain.

- Solubility: The hydroxyl group in this compound likely improves aqueous solubility compared to nonpolar urea derivatives like lufenuron, which rely on lipophilic substituents for membrane penetration .

Vorbereitungsmethoden

General Synthetic Approach

The primary synthetic strategy for 1-(2,6-Difluorobenzoyl)azetidin-3-ol involves acylation of azetidin-3-ol with 2,6-difluorobenzoyl chloride or related activated derivatives. This method is typical for benzoyl-substituted azetidines and is supported by analogous preparations of related compounds such as 1-(2,4-difluorobenzoyl)azetidin-3-ol.

$$

\text{Azetidin-3-ol} + \text{2,6-Difluorobenzoyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}

$$

- Reagents : 2,6-Difluorobenzoyl chloride, azetidin-3-ol

- Conditions : Typically carried out in an aprotic solvent such as dichloromethane (DCM) or acetonitrile, in the presence of a base (e.g., triethylamine) to scavenge HCl formed during the reaction.

- Temperature : Controlled, often at 0 °C to room temperature to minimize side reactions.

- Purification : By extraction and chromatographic techniques.

Detailed Synthetic Routes from Patent WO2016132134A1

A comprehensive synthetic route is described in patent WO2016132134A1, which covers the preparation of azetidine derivatives bearing 2,6-difluorobenzoyl groups as part of more complex molecules. Key points include:

-

- The 2,6-difluorophenylethanone intermediate is prepared from 3,5-difluorobenzonitrile through multi-step transformations, including bromination and oxidation steps.

- The azetidinyl intermediate is prepared via coupling reactions involving isothiocyanatocyclohexyl intermediates.

-

- The final compound is synthesized by coupling the hydrobromide salt of the 2,6-difluorophenylethanone intermediate with an isothiocyanatocyclohexyl intermediate.

- The reaction proceeds under mild conditions to afford the target azetidin-3-ol derivative.

-

- Dess-Martin oxidation and reductive amination steps are employed in alternative synthetic pathways to prepare key intermediates.

- These steps allow for the introduction of various substituents on the azetidine ring, including hydroxyl groups at position 3.

Data Table Summarizing Key Preparation Parameters

Research Findings and Optimization Notes

- Reaction Conditions : Control of temperature and stoichiometry is crucial to maximize yield and purity, especially in acylation reactions to avoid over-acylation or side reactions.

- Intermediate Stability : Some intermediates, such as azetidin-3-yl methanesulfonate, exhibit good stability at room temperature for months, facilitating batch synthesis.

- Purification : Silica gel chromatography is commonly used, but crystallization of acid addition salts may be employed for final compound isolation.

- Salt Formation : Formation of acid addition salts (e.g., hydrochloride) can enhance compound stability and solubility, as described in patent literature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2,6-Difluorobenzoyl)azetidin-3-ol with high yield and purity?

- Methodological Answer : The synthesis typically involves reacting azetidin-3-ol with 2,6-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield optimization requires strict temperature control and stoichiometric excess of azetidin-3-ol (1.2–1.5 equiv) to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and F NMR confirm the presence of the azetidine ring and fluorine substituents. The hydroxyl proton appears as a broad singlet (~δ 5.2 ppm), while aromatic fluorine signals are observed at ~δ -110 ppm in F NMR.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>98%).

- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding interactions, critical for structure validation .

Q. How can researchers design preliminary assays to evaluate the compound’s biological activity?

- Methodological Answer : Use enzyme inhibition assays targeting chitin synthase or related pathways, given structural similarities to benzoylurea insecticides (e.g., diflubenzuron). Prepare serial dilutions (1 nM–100 µM) and measure IC values using fluorogenic substrates. Include positive controls (e.g., diflubenzuron) and validate results with triplicate runs .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Modify the azetidine ring (e.g., introduce methyl or halogen groups at C3) or benzoyl moiety (e.g., adjust fluorine positions).

- Assay Design : Test analogs against insect cell lines (e.g., Sf9) or recombinant chitin synthase. Compare IC values and computational docking scores (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How can researchers experimentally determine the compound’s mechanism of interaction with biological targets?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., chitin synthase) to visualize binding pockets.

- Site-Directed Mutagenesis : Mutate key residues (e.g., catalytic histidine or aspartate) and assess activity loss via kinetic assays.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate computational models .

Q. How should contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Control for Substituent Position : Verify substituent regiochemistry (e.g., 2,6-difluoro vs. 2,3-difluoro isomers) via F NMR, as positional changes drastically alter activity.

- Purity Reassessment : Re-analyze disputed batches via HPLC-MS to rule out impurities.

- Standardize Assay Conditions : Use identical buffer pH, temperature, and enzyme sources for cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.